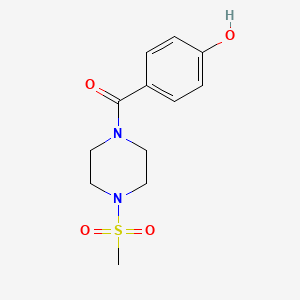
4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol
Overview
Description
“4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol” is a chemical compound with the molecular formula C12H16N2O4S . It has a molecular weight of 284.33 g/mol . This compound is in the form of a powder and has garnered significant research interest due to its potential applications in various fields.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications
Pharmacological Research
4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol is involved in pharmacological studies due to its structural similarities with compounds exhibiting significant antitumor activity. For instance, Methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(NSC-249992), an acridine derivative, has shown promising antitumor activity in animal tumor systems and was studied in a phase I clinical trial. This trial revealed reproducible and reversible toxicity with some evidence of antitumor activity, particularly in ovarian carcinoma (Von Hoff et al., 1978). Furthermore, 4'-(9-acridinylamino)methanesulfon-m-anisidide (amsacrine) is another derivative studied for its pharmacokinetics, showing prolonged plasma half-lives and significant urinary excretion, indicating its metabolic and excretion pathways and potential for clinical application (Hall et al., 1983).
Environmental and Health Monitoring
Bisphenol A (BPA), chemically related to 4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol, is extensively used in the manufacture of various products. Studies have reported the ubiquitous presence of BPA and its impact on human health. For instance, Calafat et al. (2004) found BPA in 95% of urine samples examined, suggesting widespread exposure to this compound in the United States (Calafat et al., 2004). This pervasive presence of BPA and related compounds necessitates regular monitoring to assess exposure risks and formulate public health policies, as highlighted by studies like the one conducted by Wan et al. (2013), which documented human plasma concentrations of common endocrine disrupting chemicals (EDCs) in Hong Kong populations (Wan et al., 2013).
Research on Endocrine Disruption and Toxicity
4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol, due to its structural similarity to other phenolic compounds, is relevant in studies concerning endocrine disruption. For example, research on nonylphenol, a compound structurally similar to 4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol, has demonstrated its presence in various foodstuffs and raised concerns about long-term dietary exposure to endocrine disrupters (Guenther et al., 2002). Such studies underline the importance of understanding the environmental and health impacts of phenolic compounds and their derivatives.
Safety And Hazards
properties
IUPAC Name |
(4-hydroxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-19(17,18)14-8-6-13(7-9-14)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMLEYZBAFTMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



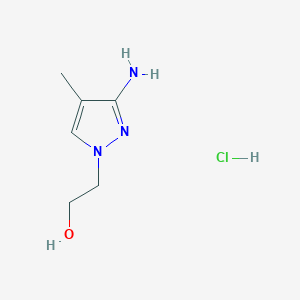

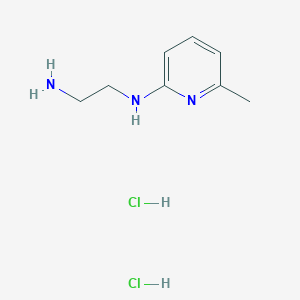
![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride](/img/structure/B1525020.png)
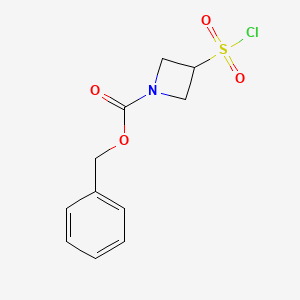

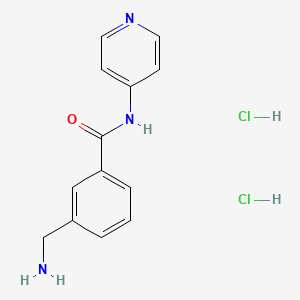
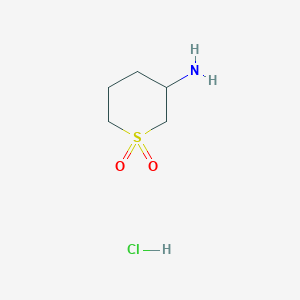
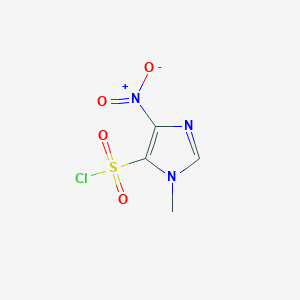
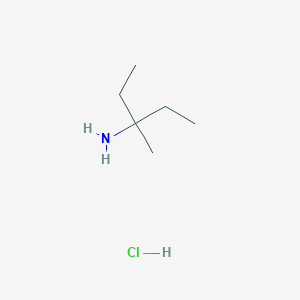
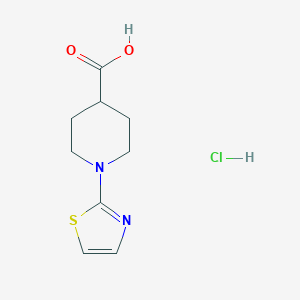
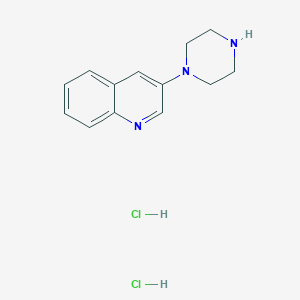
![(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1525034.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1525036.png)